N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
“N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound . It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are significant heterocycles that exhibit broad biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes the compound , has been a subject of research . The synthesis methods of these compounds have been summarized in various studies . They are synthesized from various nitrogen sources .Molecular Structure Analysis
The molecular formula of the compound is C22H21N5O2S. It contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively . The unique structure of these compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Scientific Research Applications
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives, such as N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide, represent a class of compounds known for their significant biological and pharmacological properties. These compounds have attracted substantial interest in medicinal chemistry due to their broad spectrum of biological activities. They are recognized for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rates of biological activity of these derivatives make them attractive for scientific research and potential applications in various fields, including pharmacy, medicine, and agriculture (Ohloblina, 2022).
Synthesis and Chemical Modeling
The synthesis of 1,2,4-triazole derivatives involves a variety of chemical modeling approaches. The modern organic synthesis focuses on the possibility of various chemical modeling of 1,2,4-triazoles and the peculiarities of using their derivatives. Research efforts are directed towards identifying new compounds with pronounced antibacterial and antifungal activity, as well as exploring their analgesic and anti-inflammatory properties. The synthesis and transformation of these compounds involve a wide range of chemical reactions, making them versatile for applications in different scientific and industrial domains (Koval et al., 2022).
Applications in Industry and Medicine
1,2,4-Triazole derivatives are not limited to laboratory research; they find applications in various industrial and medical fields. These compounds are used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. In agriculture, they serve as the basis for the production of plant protection products, such as insecticides and fungicides. In medicine, these derivatives are used to produce drugs with antimicrobial effects and cardiological benefits. The versatility and potential of these compounds underscore their importance in fine organic synthesis and their contribution to advancing various sectors (Nazarov et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-17(8-10-19)25-22(30)21(29)24-12-11-18-14-32-23-26-20(27-28(18)23)16-6-4-5-15(2)13-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNQGHUAQPNUSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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